4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H4ClFN2. It has a molecular weight of 170.57 . This compound is a solid and is often used as a biochemical reagent in life science related research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Fc1cnc2[nH]ccc2c1Cl
. This indicates the presence of fluorine (F), chlorine (Cl), and nitrogen (N) atoms in the pyrrolopyridine ring structure.
Scientific Research Applications
Synthesis Techniques
- Concise Synthesis Methods : 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been synthesized through two routes from 1H-pyrrolo[2,3-b]pyridine N-oxide, using either the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).
Chemical Characterization and Reactivity
- Structural Analysis and Reactivity : A study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one highlighted its synthesis, structural characterization, and detailed analysis of its reactivity, including the calculation of its potential energy distribution and charge transfer within the molecule (Murthy et al., 2017).
Biological Activity
- Biological Activity Investigations : The biological activity of 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine was explored, showing no significant antibacterial or cytotoxic activity in various cell lines (Wang et al., 2004).
Synthetic Applications
- Synthesis of Azaindoles : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, closely related compounds, serve as building blocks for synthesizing 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006).
Electronic Structure and Stability
- Charge Density and Electronic Structure Analysis : The electronic structure and charge density distribution of 4-chloro-1H-pyrrolo[2,3-b]pyridine were analyzed, revealing insights into the covalent nature of bonds within the pyrrolopyridine skeleton and its high kinetic stability (Hazra et al., 2012).
Chemoinformatics and Drug Design
- Docking and QSAR Studies for Kinase Inhibitors : Docking and quantitative structure–activity relationship (QSAR) studies were conducted on derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, a structurally similar compound, to investigate their potential as c-Met kinase inhibitors (Caballero et al., 2011).
Fluorescent Chemosensors
- Development of Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based fluorophores, similar in structure, were synthesized and applied as selective chemosensors for Fe3+/Fe2+ cations, demonstrating potential applications in living cell imaging (Maity et al., 2018).
Antitumor Activity
- Antitumor Applications : Novel 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their antitumor activity in models of diffuse malignant peritoneal mesothelioma, revealing their potential as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
Safety and Hazards
Future Directions
The future directions for “4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3, given the essential role of the FGFR signaling pathway in various types of tumors . This could potentially lead to the development of new therapeutic strategies for cancer treatment.
Mechanism of Action
Target of Action
It is often used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
The presence of a fluorine atom could enhance the compound’s ability to form hydrogen bonds with its targets, while the chlorine atom could participate in halogen bonding .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Properties
IUPAC Name |
4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHIFORQJRTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678415 | |
Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882033-66-1 | |
Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882033-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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